Cyclopropane-carbonyl Chloride-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

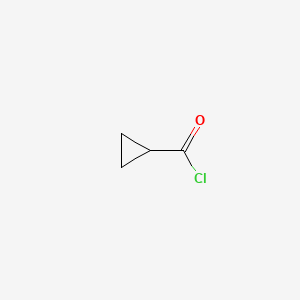

Cyclopropane-1-carbonyl-D5 chloride, also known as Cyclopropanecarboxylic acid chloride, is a deuterium-labeled compound . It has a molecular weight of 109.57 and a formula of C4D5ClO . It is used in research and is not sold to patients .

Synthesis Analysis

Cyclopropane-1-carbonyl-D5 chloride can be synthesized through the process of hydrogen borrowing catalysis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of Cyclopropane-1-carbonyl-D5 chloride is represented by the SMILES string ClC(C1([2H])C([2H])([2H])C1([2H])[2H])=O .Chemical Reactions Analysis

Cyclopropane-1-carbonyl-D5 chloride can participate in various chemical reactions. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .Physical and Chemical Properties Analysis

Cyclopropane-1-carbonyl-D5 chloride is a liquid at room temperature . It has a refractive index of 1.452 (lit.) and a boiling point of 119°C (lit.) . The density of this compound is 1.152 g/mL at 25°C (lit.) .Mécanisme D'action

Safety and Hazards

Orientations Futures

Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Cyclopropane-1-carbonyl-D5 chloride and other deuterium-labeled compounds may have significant potential in future pharmaceutical research and development .

Relevant Papers The paper “Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals” discusses the potential of deuterium substitution, such as in Cyclopropane-1-carbonyl-D5 chloride, to affect the pharmacokinetic and metabolic profiles of drugs . Another paper, “Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis”, describes the synthesis of cyclopropanes, which could potentially include Cyclopropane-1-carbonyl-D5 chloride .

Propriétés

IUPAC Name |

1,2,2,3,3-pentadeuteriocyclopropane-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2/i1D2,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOSILUVXHVRJE-UXXIZXEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.